molecular formula C11H8BrClOS B8710313 (4-Bromo-3-thienyl)(3-chlorophenyl)methanol

(4-Bromo-3-thienyl)(3-chlorophenyl)methanol

Cat. No.: B8710313
M. Wt: 303.60 g/mol
InChI Key: CDEONXAYDURFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromo-3-thienyl)(3-chlorophenyl)methanol is a useful research compound. Its molecular formula is C11H8BrClOS and its molecular weight is 303.60 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8BrClOS

Molecular Weight

303.60 g/mol

IUPAC Name

(4-bromothiophen-3-yl)-(3-chlorophenyl)methanol

InChI

InChI=1S/C11H8BrClOS/c12-10-6-15-5-9(10)11(14)7-2-1-3-8(13)4-7/h1-6,11,14H

InChI Key

CDEONXAYDURFFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C2=CSC=C2Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,4-Dibromothiophene (15.5 g, 64.1 mmol) was added dropwise to a solution of n-BuLi (2.5M in hexane, 25.6 mL, 64.1 mmol) in Et2O (50 mL) at −78° C. After 1.5 h, 3-chlorobenzaldehyde (7.29 mL, 64.1 mmol) was added dropwise to the beige suspension. The resulting solution was stirred at −78° C. for 1 h and allowed to warm to 0° C. After 1 h, the reaction was quenched by the addition of 25% aq. NH4OAc. The aqueous layer was extracted with EtOAc and the combined organics were washed with water and brine, dried (Na2SO4) and concentrated to afford the desired product as a pale yellow oil. The crude product was used directly without further purification.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
25.6 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.29 mL
Type
reactant
Reaction Step Two

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